![molecular formula C21H14N2O4 B2974696 N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide CAS No. 683235-32-7](/img/structure/B2974696.png)
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide” were not found, similar compounds have been synthesized from phthalic anhydride and other starting materials through several step reactions of substitution, click reaction, and addition reaction .Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is Cereblon (CRBN) . Cereblon is a protein that plays a crucial role in various biological processes, including cellular proliferation . The compound acts as a modulator of Cereblon activity .
Mode of Action
This compound interacts with its target, Cereblon, by recognizing it and the E3 ubiquitin ligase . This interaction leads to the polyubiquitination of the target protein . The proteasome then recognizes and degrades the polyubiquitinated target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . This pathway is crucial for maintaining cellular homeostasis by controlling the concentration of specific proteins, thus regulating their activity . The compound’s action on this pathway can lead to the degradation of target proteins, which can have various downstream effects depending on the specific proteins involved .
Result of Action
The result of this compound’s action is the selective modulation of the degradation of the target protein . This modulation can lead to various molecular and cellular effects, depending on the specific target protein. For instance, if the target protein is involved in cellular proliferation, its degradation could potentially slow down or stop the proliferation .
Advantages and Limitations for Lab Experiments
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is a widely used tool compound for studying the role of NADPH oxidase in various biological processes. This compound is relatively easy to synthesize and has a high purity. This compound is also relatively stable and can be stored for extended periods. However, this compound has some limitations, including its non-specificity and potential off-target effects. This compound may also have different effects in different cell types and disease models.
Future Directions
There are several potential future directions for research on N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide and NADPH oxidase. One direction is to develop more specific inhibitors of NADPH oxidase that can target specific subunits or domains of the enzyme complex. Another direction is to investigate the role of NADPH oxidase in various disease models, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, the potential therapeutic applications of this compound and other NADPH oxidase inhibitors should be further explored in preclinical and clinical studies.
Synthesis Methods
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide can be synthesized using various methods, including the reaction of 3-phenoxybenzoyl chloride with 5-amino-1,3-dioxoisoindoline in the presence of a base, or the reaction of 3-phenoxybenzoic acid with 5-amino-1,3-dioxoisoindoline in the presence of a coupling reagent. The purity of this compound can be improved by recrystallization or column chromatography.
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide has been widely used as a tool compound to study the role of NADPH oxidase in various biological processes. This compound has been shown to inhibit NADPH oxidase activity in various cell types, including neutrophils, macrophages, and endothelial cells. This compound has also been shown to reduce ROS production and oxidative stress in various disease models, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-19(22-14-9-10-17-18(12-14)21(26)23-20(17)25)13-5-4-8-16(11-13)27-15-6-2-1-3-7-15/h1-12H,(H,22,24)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYWVBMRRVHQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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